molecular formula C15H11FO3 B6285295 (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid CAS No. 893723-99-4

(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid

Cat. No. B6285295
CAS RN: 893723-99-4
M. Wt: 258.2
InChI Key:
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Description

(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid, more commonly known as 4-Fluorophenylacetic acid (4-FPA), is an organic compound belonging to the family of carboxylic acids. It is a white solid that is soluble in organic solvents and is used in a variety of scientific research applications. 4-FPA is a versatile compound that has been studied for its biochemical and physiological effects and has been used in laboratory experiments for a variety of purposes.

Scientific Research Applications

(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid has a variety of scientific research applications. It has been used in studies to investigate the biochemical and physiological effects of various compounds and drugs, as well as in studies of enzyme kinetics, receptor binding, and signal transduction pathways. This compound has also been used in studies of drug metabolism, pharmacokinetics, and pharmacodynamics. Additionally, this compound has been used in studies of the cellular and molecular mechanisms of action for various drugs and compounds.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE may lead to an increase in the levels of acetylcholine in the brain, which could result in increased cognitive function. Additionally, this compound has been shown to act as an agonist at the G-protein coupled receptor GPR55, which may be involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of animal models. In rats, this compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, in mice, this compound has been shown to reduce inflammation and pain, likely due to its agonist action at GPR55. In rats, this compound has also been shown to reduce anxiety-like behaviors.

Advantages and Limitations for Lab Experiments

(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound and can be stored for extended periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively weak inhibitor of AChE, and its effects on GPR55 are not yet fully understood. Additionally, it has not yet been studied in humans, so its effects in humans are not yet known.

Future Directions

There are several potential future directions for the study of (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid. First, further research is needed to better understand its mechanism of action and its effects on GPR55. Additionally, further research is needed to investigate the biochemical and physiological effects of this compound in humans. Finally, further research is needed to investigate the potential therapeutic applications of this compound, such as its use as a cognitive enhancer or as a treatment for pain and inflammation.

Synthesis Methods

(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid can be synthesized in a variety of ways. One method involves the reaction of 4-fluorotoluene with acetic anhydride in the presence of pyridine. The reaction proceeds with the formation of a methylene group which then undergoes a Hofmann elimination reaction to form the desired this compound product. Another method involves the reaction of 4-fluorobenzaldehyde with acetic anhydride in the presence of pyridine. This reaction proceeds with the formation of a methylene group which then undergoes a Claisen condensation reaction to form the desired this compound product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid involves the reaction of 4-fluorophenol with 4-bromophenylacetic acid to form 4-(4-fluorophenoxy)phenylacetic acid. This intermediate is then reacted with acetic anhydride and triethylamine to form the corresponding acylated product. The final step involves the Wittig reaction between the acylated product and ethyltriphenylphosphonium bromide to form the desired product.", "Starting Materials": [ "4-fluorophenol", "4-bromophenylacetic acid", "acetic anhydride", "triethylamine", "ethyltriphenylphosphonium bromide" ], "Reaction": [ "4-fluorophenol is reacted with 4-bromophenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 4-(4-fluorophenoxy)phenylacetic acid.", "The intermediate 4-(4-fluorophenoxy)phenylacetic acid is then reacted with acetic anhydride and triethylamine to form the corresponding acylated product.", "The acylated product is then reacted with ethyltriphenylphosphonium bromide in the presence of a base such as potassium tert-butoxide to form (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid via the Wittig reaction." ] }

CAS RN

893723-99-4

Molecular Formula

C15H11FO3

Molecular Weight

258.2

Purity

95

Origin of Product

United States

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